molecular formula C9H16FNO2 B12974326 Ethyl 2-(4-fluoropiperidin-4-yl)acetate

Ethyl 2-(4-fluoropiperidin-4-yl)acetate

Cat. No.: B12974326
M. Wt: 189.23 g/mol
InChI Key: VNLDKLLTKJHOBS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoropiperidin-4-yl)acetate is a chemical compound with the molecular formula C9H16FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluoropiperidin-4-yl)acetate typically involves the reaction of 4-fluoropiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoropiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Ethyl 2-(4-fluoropiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluoropiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Ethyl 2-(4-fluoropiperidin-4-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chloropiperidin-4-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-(4-bromopiperidin-4-yl)acetate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 2-(4-methylpiperidin-4-yl)acetate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered binding affinity to molecular targets.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

ethyl 2-(4-fluoropiperidin-4-yl)acetate

InChI

InChI=1S/C9H16FNO2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7H2,1H3

InChI Key

VNLDKLLTKJHOBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCNCC1)F

Origin of Product

United States

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